Cyanidin-3-O-sambubioside chloride is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue hues found in many fruits and vegetables. [, , ] It is specifically a derivative of cyanidin, one of the six most common anthocyanidins found in nature. [, ] The molecule derives its name from its structure: cyanidin as the aglycone, linked to a sambubiose disaccharide at the 3-position via a glycosidic bond, and chloride as the counterion. [, ]
Cyanidin-3-O-sambubioside chloride is particularly abundant in certain plant species, such as elderberry (Sambucus nigra L.), Natal plum (Carissa macrocarpa), and roselle (Hibiscus sabdariffa L.). [, , , , , ] This pigment significantly contributes to these plants' vibrant colours and potential health benefits. [, , , ] In scientific research, cyanidin-3-O-sambubioside chloride serves as a valuable subject for studying anthocyanin biosynthesis, investigating its bioactivity, and exploring its potential applications in food, health, and pharmaceutical industries. [, , , , , , , , , , , ]
Cyanidin-3-O-sambubioside chloride is a glycoside derived from cyanidin, a type of anthocyanin pigment found in various plants. This compound is notable for its vibrant color and potential health benefits, primarily attributed to its antioxidant properties. It is commonly found in fruits and vegetables, contributing to their coloration and nutritional value.
Cyanidin-3-O-sambubioside chloride is primarily sourced from various fruits, particularly berries such as blackcurrants, blueberries, and elderberries. These fruits are known for their high anthocyanin content, which includes cyanidin derivatives. The compound can also be extracted from plant materials used in traditional herbal medicine.
Cyanidin-3-O-sambubioside chloride is classified as a flavonoid, specifically an anthocyanin. Anthocyanins are water-soluble pigments that belong to the flavonoid class of compounds, which are widely distributed in the plant kingdom. They are responsible for the red, purple, and blue colors of many fruits and flowers.
The synthesis of Cyanidin-3-O-sambubioside chloride can be achieved through several methods:
The extraction process often requires purification steps such as chromatography to isolate Cyanidin-3-O-sambubioside chloride from other compounds. High-performance liquid chromatography (HPLC) is commonly used for this purpose, allowing for precise separation and quantification.
Cyanidin-3-O-sambubioside chloride has a complex molecular structure characterized by a flavonoid backbone with specific hydroxyl groups and sugar moieties attached. The general formula for cyanidin is , while the sambubioside portion adds additional sugar units.
The molecular weight of Cyanidin-3-O-sambubioside chloride is approximately 367.24 g/mol. Its structure can be represented as follows:
Cyanidin-3-O-sambubioside chloride can participate in various chemical reactions typical of flavonoids:
These reactions are significant in food chemistry and pharmacology, as they can affect the bioavailability and efficacy of the compound in biological systems.
Cyanidin-3-O-sambubioside chloride exerts its biological effects primarily through its antioxidant properties. The mechanism involves:
Research indicates that anthocyanins like Cyanidin-3-O-sambubioside chloride can reduce markers of inflammation and improve endothelial function, contributing to cardiovascular health.
Relevant data indicate that the stability of Cyanidin-3-O-sambubioside chloride can be significantly influenced by environmental factors such as light exposure and temperature.
Cyanidin-3-O-sambubioside chloride has several applications in scientific research:
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